

Spectroscopic Data for 1-hydroxy-3-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Hydroxypentan-3-one

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This technical guide provides a detailed overview of the spectroscopic data for 1-hydroxy-3-pentanone, a key organic compound with applications in various scientific domains. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1-hydroxy-3-pentanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data (Experimental)

An experimental ¹³C NMR spectrum for 1-hydroxy-3-pentanone has been reported in the Human Metabolome Database (HMDB).[1] The chemical shifts provide insight into the carbon framework of the molecule.

Carbon Atom	Chemical Shift (ppm)
C1	58.06
C2	43.15
C3	213.12
C4	36.19
C5	7.61

¹H NMR Data (Predicted)

While experimental ¹H NMR data with detailed coupling constants is not readily available in public databases, predicted data offers valuable information for structural confirmation. The predicted spectrum suggests the following chemical shifts.

Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity (Predicted)
H on C1 (-CH ₂ OH)	~3.7	Triplet
H on C2 (-C(=O)CH ₂ -)	~2.7	Triplet
H on C4 (-CH ₂ CH ₃)	~2.5	Quartet
H on C5 (-CH ₃)	~1.0	Triplet
OH	Variable	Singlet

Infrared (IR) Spectroscopy

Specific experimental IR data for 1-hydroxy-3-pentanone is not widely available in public spectral databases. However, based on the functional groups present (a hydroxyl group and a ketone), the following characteristic absorption bands are expected:

Functional Group	Expected Absorption Range (cm ⁻¹)	Description
O-H (Alcohol)	3500-3200	Broad
C-H (Alkyl)	3000-2850	Medium to Strong
C=O (Ketone)	1715-1700	Strong
C-O (Alcohol)	1260-1000	Medium to Strong

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including a full fragmentation pattern for 1-hydroxy-3-pentanone, is not readily available in major public databases. The nominal mass of the molecule is 102 g/mol. Common fragmentation patterns for ketones include α -cleavage and McLafferty rearrangement. For 1-hydroxy-3-pentanone, potential fragments could arise from the loss of an ethyl group, a propyl group, or through cleavage adjacent to the hydroxyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds like ketones.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of 1-hydroxy-3-pentanone in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube. The concentration should be adjusted to ensure a good signal-to-noise ratio.
- **Instrument Setup:** The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- **Data Acquisition:**
 - For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

- For ^{13}C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

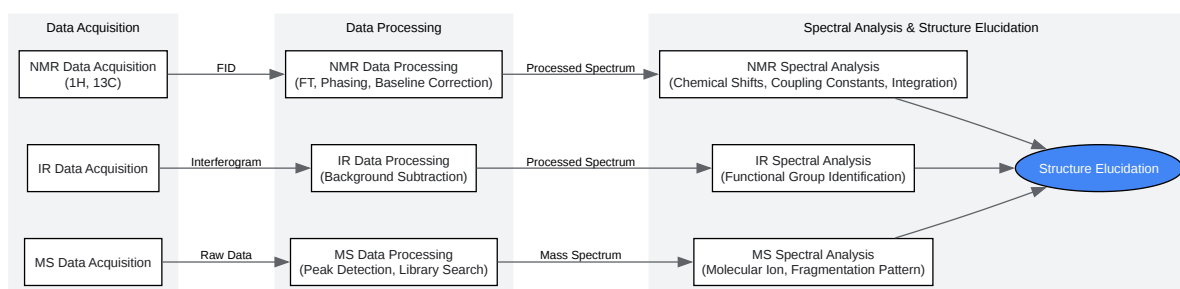
- Sample Preparation: For a liquid sample like 1-hydroxy-3-pentanone, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl_4) that has minimal IR absorption in the regions of interest.
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like 1-hydroxy-3-pentanone, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a standard method for generating ions.
- Mass Analysis: The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Data Interpretation Workflow

The following diagram illustrates the general workflow for acquiring and interpreting spectroscopic data for a compound like 1-hydroxy-3-pentanone.



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Caption: A generalized workflow for the acquisition, processing, and analysis of spectroscopic data.

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References

- 1. hmdb.ca [hmdb.ca]
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